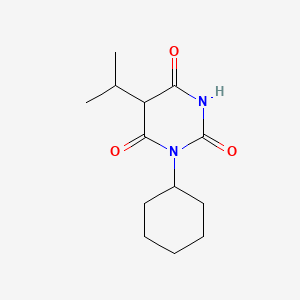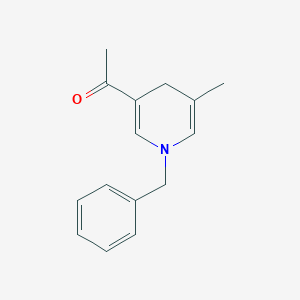
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is an organic compound with the molecular formula C15H17NO. It is a derivative of pyridine, featuring a benzyl group and a methyl group attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone typically involves the reaction of 1-benzyl-5-methyl-4H-pyridin-3-amine with acetyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amine group is replaced by an ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-4H-pyridin-3-yl)ethanone: Lacks the methyl group, leading to different chemical properties.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)propanone: Has a propanone group instead of an ethanone group, affecting its reactivity.
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)methanol: Contains an alcohol group instead of an ethanone group.
Uniqueness
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, methyl group, and ethanone group makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
64497-95-6 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H17NO/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14/h3-7,9,11H,8,10H2,1-2H3 |
InChI-Schlüssel |
HSFUOCFDKDABGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
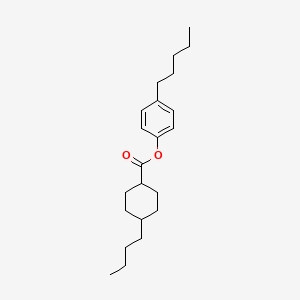

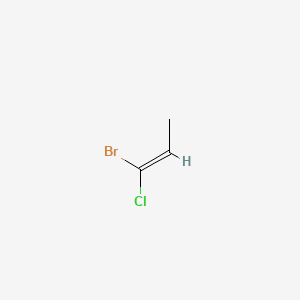
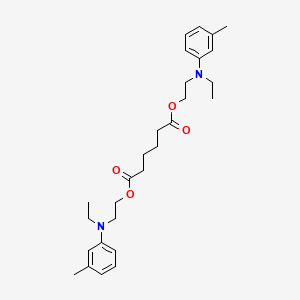

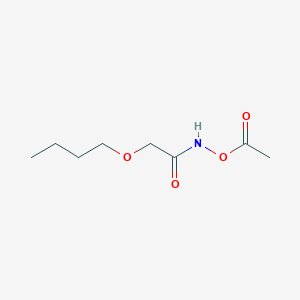

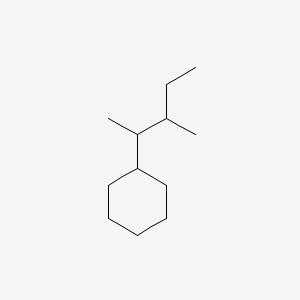
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
